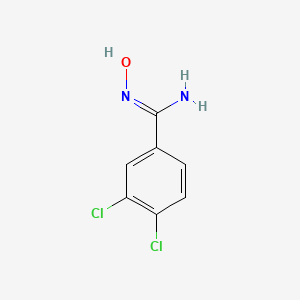

3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide

Beschreibung

Eigenschaften

Molekularformel |

C7H6Cl2N2O |

|---|---|

Molekulargewicht |

205.04 g/mol |

IUPAC-Name |

3,4-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI-Schlüssel |

IJWZEFKKFRYHKP-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1C(=NO)N)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Aniline Derivatives with Dichloromaleic Anhydride

One significant method involves the reaction of aniline derivatives with 2,3-dichloromaleic anhydride to form related dichloro-substituted compounds. This method is relevant as a mechanistic basis for synthesizing related dichloro benzene derivatives with nitrogen-containing functional groups.

- The reaction proceeds via nucleophilic attack on the anhydride carbonyl, followed by elimination of water.

- Microwave-assisted heating improves yields significantly, with reaction times shortened to under 80 minutes.

- Yields vary depending on reaction conditions such as solvent dielectric constant and catalyst presence.

Table 1. Yield of Synthesis under Various Conditions

| Input | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | Low dielectric solvent, short heating | 14.14 |

| 2 | Increased heating time | 29.93 |

| 5 | Optimized microwave heating | 39.56 |

| 6 | Best microwave conditions | 70.21 |

| 7 | Moderate heating | 50.56 |

| 8 | Suboptimal conditions | 34.90 |

| 9''' | Extended heating | 39.11 |

Note: Inputs correspond to variations in catalyst and solvent systems as detailed in the original study.

Acid-Catalyzed Condensation Reactions

Another approach involves acid-catalyzed one-step condensation reactions of diacetylbenzene derivatives with substituted benzaldehydes. While this method is more commonly applied to chalcone derivatives, its principles are adaptable for synthesizing compounds with hydroxycarboximidamide groups on dichlorobenzene rings.

- Concentrated sulfuric acid in ethanol has been reported as an effective catalyst system.

- Reaction temperatures typically range from 50 to 100 °C.

- The method allows for functional group tolerance and produces moderate to high yields.

Base-Catalyzed Claisen–Schmidt Condensation

Claisen–Schmidt condensation is a classical method for forming α,β-unsaturated carbonyl compounds, including chalcone derivatives, which are structurally related. This method can be adapted for the preparation of 3,4-dichloro-substituted hydroxycarboximidamides by:

- Using 3,4-dichloro-substituted acetophenone derivatives with appropriate aldehydes.

- Employing potassium hydroxide or sodium hydroxide as base catalysts.

- Conducting reactions in ethanol or methanol solvents.

- Applying ultrasonic irradiation or microwave heating to improve reaction rates and yields.

Yields for similar chalcone derivatives prepared by this method range from 90% to 97% under optimized conditions.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-assisted reaction with aniline and dichloromaleic anhydride | Microwave heating, acetic acid solvent | 14–70 | Short reaction time, improved yield | Sensitive to solvent dielectric constant |

| Acid-catalyzed condensation of diacetylbenzene and benzaldehydes | Concentrated sulfuric acid, ethanol, 50–100 °C | Moderate to high | Simple one-step reaction | Requires strong acid, possible side reactions |

| Base-catalyzed Claisen–Schmidt condensation | KOH or NaOH, ethanol/methanol, RT to 80 °C | 90–97 | High yield, mild conditions | Limited to suitable substrates |

Research Findings and Notes

- Microwave irradiation significantly enhances the efficiency of the synthesis involving aniline and dichloromaleic anhydride, reducing reaction time while increasing yields.

- The dielectric constant of the solvent plays a crucial role; solvents with higher dielectric constants favor better yields due to enhanced microwave absorption.

- Acid-catalyzed condensation reactions are versatile but require careful control of acid concentration and temperature to avoid degradation or side reactions.

- Claisen–Schmidt condensation remains a gold standard for related chalcone derivatives, offering excellent yields and functional group compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Chlorine Substitution Patterns: The 3,4-dichloro substitution in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 2,4-dichloro isomer (CAS 22179-80-2). This could influence binding affinity in biological targets or stability under acidic conditions .

- Functional Group Modifications: The phenoxymethyl group in 3-(3-chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide introduces additional aromaticity and steric bulk, which may affect pharmacokinetic properties such as metabolic stability and membrane permeability . The dimethylaminoethoxy substituent in the hydrochloride salt (CAS 1955564-56-3) adds basicity and water solubility, making it suitable for pharmaceutical formulations as an intermediate .

Biologische Aktivität

3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and possible therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8Cl2N2O |

| Molecular Weight | 219.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | DQXGZPQKXQZPRA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the chlorination of hydroxybenzene derivatives followed by the formation of the carboximidamide functional group through reaction with appropriate amines. The synthetic routes can vary based on desired purity and yield.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound could reduce cell viability in colorectal cancer (HT29) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity.

Case Study:

In a study conducted by researchers at the University of Bath, compounds similar to this compound were tested for their ability to inhibit tankyrases—enzymes involved in cancer progression. The results suggested that this compound could serve as a lead for developing new anticancer agents targeting these enzymes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate pathways involved in cell cycle regulation and apoptosis, leading to increased cancer cell death while sparing normal cells.

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Inhibition of Tankyrases : Research indicates that compounds similar to this one can inhibit tankyrase activity, which is crucial for telomere maintenance and Wnt signaling pathways .

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown promising results with IC50 values lower than those of established chemotherapeutics .

- Antiparasitic Activity : Some derivatives have shown efficacy against protozoan parasites such as Trypanosoma brucei, suggesting broader therapeutic applications beyond oncology .

Q & A

Q. What are the standard synthetic routes for 3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide?

The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Nitration and halogenation : Introducing chlorine substituents via electrophilic substitution using Cl₂/FeCl₃ or chlorinating agents like SOCl₂ .

- Carboximidamide formation : Reaction of a nitrile intermediate with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the N'-hydroxycarboximidamide group .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .

Q. How is the compound’s structure confirmed experimentally?

Structural characterization employs:

- NMR spectroscopy : To confirm substituent positions (e.g., ¹H NMR for hydroxyl protons at δ 9–10 ppm; ¹³C NMR for imine carbons at ~160 ppm) .

- X-ray crystallography : Resolves the E-configuration of the C=N bond and hydrogen-bonding networks (e.g., R₂²(10) motifs in crystal packing) .

- Mass spectrometry : Exact mass determination (e.g., m/z 185.0356 for [M+H]⁺) .

Q. What biological activities have been preliminarily reported for this compound?

Early studies suggest:

- Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) due to halogen-enhanced membrane disruption .

- Enzyme inhibition : Binding to cysteine proteases or kinases via hydrogen bonding with the hydroxyimidamide group .

- Antitubercular potential : Growth inhibition of Mycobacterium tuberculosis at MIC values <10 µg/mL in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (pH, temperature) or target selectivity. Methodological solutions include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase assays) .

- Structural analysis : Co-crystallization with target enzymes (e.g., using X-ray diffraction to map binding interactions) .

- Computational modeling : Molecular dynamics simulations to assess binding affinity variations across isoforms .

Q. What strategies enhance selectivity toward Mycobacterium tuberculosis?

To improve specificity:

- SAR studies : Modify substituents (e.g., replacing 3-Cl with CF₃ to increase lipophilicity and target penetration) .

- Proteomic profiling : Identify off-target effects using affinity chromatography or activity-based protein profiling (ABPP) .

- Resistance studies : Test against drug-resistant TB strains (e.g., H37Rv ΔkatG) to evaluate cross-resistance risks .

Q. How can the compound be derivatized into heterocyclic scaffolds (e.g., 1,2,4-oxadiazoles)?

Derivatization pathways include:

- Cyclocondensation : React with carboxylic acids or esters under microwave irradiation (100°C, 30 min) to form oxadiazoles, which show anti-HIV activity .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole derivatives with improved metabolic stability .

- Characterization : LC-MS to track reaction progress; in vitro cytotoxicity screening (e.g., HepG2 cells) to prioritize candidates .

Q. What methodologies optimize pharmacokinetic properties (e.g., metabolic stability)?

Optimization strategies:

- Lipophilicity adjustment : Introduce fluorinated groups (e.g., CF₃ at position 4) to enhance membrane permeability (logP ~1.4–2.0) .

- Prodrug design : Mask the hydroxyimidamide group as a phosphate ester for improved oral bioavailability .

- In vitro assays : Microsomal stability tests (human liver microsomes) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.